molecular formula C23H30O4 B13402700 Nomegestrol (acetate)

Nomegestrol (acetate)

Cat. No.: B13402700
M. Wt: 370.5 g/mol
InChI Key: IIVBFTNIGYRNQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of nomegestrol acetate involves several steps, starting from 17α-hydroxyprogesterone acetate as the raw material. The process includes etherification addition and elimination, followed by a hydrogenated reduction reaction to produce the crude product. The final product is obtained through crystallization using ethyl acetate . Another method involves the use of Rh-Binap catalysts, which provide mild reaction conditions and allow for the recycling and reuse of the catalyst .

Chemical Reactions Analysis

Nomegestrol acetate undergoes various chemical reactions, including:

    Oxidation: Nomegestrol acetate can be oxidized to form hydroxylated metabolites.

    Reduction: Hydrogenated reduction reactions are used in its synthesis.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated metabolites and reduced forms of nomegestrol acetate .

Scientific Research Applications

Nomegestrol acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Nomegestrol acetate is unique among progestogens due to its high selectivity and potency. Similar compounds include:

Nomegestrol acetate stands out due to its minimal androgenic, estrogenic, glucocorticoid, or antimineralocorticoid activity, making it a preferred choice for specific medical applications .

Properties

IUPAC Name

(17-acetyl-6,13-dimethyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O4/c1-13-11-20-18(17-6-5-16(26)12-19(13)17)7-9-22(4)21(20)8-10-23(22,14(2)24)27-15(3)25/h11-12,17-18,20-21H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBFTNIGYRNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4C1=CC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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